Cyclobutyl 4-methoxyphenyl ketone
Overview
Description
Cyclobutyl 4-methoxyphenyl ketone is an organic compound belonging to the family of aryl ketones It is characterized by a cyclobutyl group attached to a 4-methoxyphenyl ring through a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclobutyl 4-methoxyphenyl ketone typically involves intermolecular [4 + 2] cycloaddition reactions. One common method is the Lewis acid-catalyzed intermolecular [4 + 2] cycloaddition between 3-alkoxycyclobutanones and aldehydes or ketones, activated by boron trifluoride etherate. This method efficiently constructs the cyclobutane ring, which is a key feature of the compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: Cyclobutyl 4-methoxyphenyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Cyclobutyl 4-methoxyphenyl ketone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in cycloaddition reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of cyclobutyl 4-methoxyphenyl ketone involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the cyclobutyl and methoxyphenyl groups, which can participate in various chemical transformations. The exact molecular targets and pathways depend on the specific application and the nature of the reactions involved .
Comparison with Similar Compounds
Cyclobutyl 4-methoxyphenyl ketone can be compared with other similar compounds, such as:
Cyclopropyl 4-methoxyphenyl ketone: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.
Cyclobutyl phenyl ketone: Lacks the methoxy group on the phenyl ring.
Cyclobutyl 4-hydroxyphenyl ketone: Has a hydroxyl group instead of a methoxy group on the phenyl ring.
Uniqueness: this compound is unique due to the combination of the cyclobutyl group and the methoxyphenyl ring, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
cyclobutyl-(4-methoxyphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-14-11-7-5-10(6-8-11)12(13)9-3-2-4-9/h5-9H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYOOJLCJQTVHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20550315 | |
Record name | Cyclobutyl(4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20550315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100121-80-0 | |
Record name | Cyclobutyl(4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20550315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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